3-Fluoro-4-(2H3)methoxyaniline hydrochloride, also known as 3-fluoro-4-methoxyaniline hydrochloride, is a chemical compound with the molecular formula C₇H₈ClFNO. It features a fluorine atom at the meta position and a methoxy group at the para position relative to the amino group on the aniline structure. This compound is characterized by its solid state, typically appearing as a white to gray powder or crystalline form, with a melting point ranging from 80°C to 84°C .
The compound is soluble in organic solvents such as methanol and exhibits moderate biological activity, making it of interest in pharmaceutical applications. Its hydrochloride salt form enhances its stability and solubility in aqueous solutions, which is beneficial for various
These reactions are essential for synthesizing more complex compounds used in pharmaceuticals and agrochemicals.
3-Fluoro-4-(2H3)methoxyaniline hydrochloride has demonstrated potential biological activities, particularly as a precursor in synthesizing active pharmaceutical ingredients. It is notably involved in the preparation of Bosutinib, a small molecule that inhibits BCR-ABL and src tyrosine kinases, used in treating chronic myelogenous leukemia .
In vitro studies suggest that compounds like 3-fluoro-4-methoxyaniline can exhibit cytotoxic effects against various cancer cell lines due to their ability to interfere with cellular signaling pathways.
The synthesis of 3-fluoro-4-(2H3)methoxyaniline hydrochloride typically involves:
These methods allow for high-yield synthesis while maintaining purity standards suitable for pharmaceutical applications.
The primary applications of 3-fluoro-4-(2H3)methoxyaniline hydrochloride include:
Interaction studies involving 3-fluoro-4-(2H3)methoxyaniline hydrochloride focus on its binding affinity with biological targets. Research indicates that this compound may interact with specific enzymes and receptors, influencing their activity. For instance, studies have shown that fluorinated anilines can affect cytochrome P450 enzymes' activities, impacting drug metabolism .
Additionally, its role as a coupling agent in various organic reactions highlights its utility in synthesizing more complex molecules that may exhibit unique biological interactions.
Several compounds share structural similarities with 3-fluoro-4-(2H3)methoxyaniline hydrochloride. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index | Unique Features |
|---|---|---|---|
| 3-Fluoroaniline | 371-40-4 | 0.90 | Lacks methoxy group; used in dye synthesis. |
| 4-Methoxyaniline | 104-93-8 | 0.87 | No fluorine; common precursor in pharmaceuticals. |
| 3-Fluoro-6-methoxy-2-methylaniline | 1231819-48-9 | 0.94 | Different substitution pattern; used in agrochemicals. |
| 3-Fluoro-2-methoxyaniline | 581109 | 0.96 | Different positional isomer; potential biological activity similar to parent compound. |
These compounds illustrate the diversity within the aniline derivative class while highlighting the unique properties that make 3-fluoro-4-(2H3)methoxyaniline hydrochloride particularly valuable in synthetic chemistry and medicinal applications.